Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate
Description
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)9-12(13(16)17-4)10-6-5-7-11(15)8-10/h5-8,12,15H,9H2,1-4H3 |
InChI Key |
IZAPWPOPGUXKRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C1=CC(=CC=C1)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Key Procedure:
-
Acid Activation : The carboxylic acid (1.0 equiv) is dissolved in excess methanol.
-
Catalysis : Concentrated H<sub>2</sub>SO<sub>4</sub> (1–5 mol%) is added, and the mixture is refluxed for 12–24 hours.
-
Workup : Neutralization with NaHCO<sub>3</sub>, extraction with ethyl acetate, and solvent evaporation yield the crude ester.
-
Purification : Column chromatography (petroleum ether/ethyl acetate) or recrystallization.
Challenges:
Steglich Esterification: Carbodiimide-Mediated Coupling
The Steglich method employs coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. This approach avoids harsh acids, making it suitable for acid-sensitive substrates.
Optimized Protocol:
| Parameter | Condition |
|---|---|
| Solvent | Dimethyl carbonate (DMC) |
| Coupling Reagent | Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) |
| Base | 2,6-Lutidine |
| Temperature | Room temperature |
| Yield | 85–92% |
Advantages:
Dowex H<sup>+</sup>/NaI Catalyzed Esterification
This green chemistry method uses a solid acid catalyst (Dowex H<sup>+</sup>) with NaI to promote esterification under mild conditions. It is particularly effective for phenolic acids.
Procedure:
-
Reaction Setup : 3-Hydroxyphenylpentanoic acid (1.0 equiv), methanol (10 equiv), Dowex H<sup>+</sup> (20 wt%), and NaI (0.1 equiv) are stirred at 65°C for 24 hours.
-
Filtration : The catalyst is removed by filtration.
-
Isolation : Solvent evaporation followed by recrystallization from ethanol/water.
Performance:
Alkylation-Esterification Tandem Approach
A patent-pending method synthesizes the ester via alkylation of a pre-functionalized intermediate:
Stepwise Synthesis:
-
Alkylation :
-
Substrate: 3-Hydroxyphenylacetic acid.
-
Reagents: Allyl chloride (1.5 equiv), NaH (2.0 equiv) in 1,2-dimethoxyethane.
-
Product: 2-(3-hydroxyphenyl)-4,4-dimethylpent-4-enoic acid.
-
-
Hydrogenation : Pd/C-catalyzed hydrogenation to saturate the double bond.
-
Esterification : Reaction with methanol and H<sub>2</sub>SO<sub>4</sub>.
Yield Profile:
| Step | Yield (%) |
|---|---|
| Alkylation | 78 |
| Hydrogenation | 92 |
| Esterification | 85 |
Enzymatic Esterification: Emerging Biocatalytic Routes
Recent advances utilize lipases (e.g., Candida antarctica Lipase B) for enantioselective esterification in non-aqueous media.
Limitations:
-
Substrate specificity requires extensive optimization.
-
Higher costs compared to chemical methods.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Catalyst | Key Advantage |
|---|---|---|---|---|
| Fischer | 50–70 | 80–100 | H<sub>2</sub>SO<sub>4</sub> | Low cost |
| Steglich | 85–92 | 25 | Mukaiyama’s reagent | Mild conditions |
| Dowex H<sup>+</sup> | 89–94 | 65 | Dowex/NaI | Eco-friendly |
| Alkylation-Esterification | 78–85 | 60–80 | NaH | Scalability |
| Enzymatic | 68–75 | 40 | Lipase | Enantioselectivity |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of 3-hydroxyphenyl-4,4-dimethylpentanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate with structurally analogous esters, highlighting variations in substituents, synthesis routes, and properties:
Key Observations:
Substituent Effects: The 3-hydroxyphenyl group in the target compound introduces aromaticity and hydrogen-bonding capacity, contrasting with MPI derivatives’ amino acid-based substituents (e.g., tert-butyl-threonine in MPI16b), which enhance cellular uptake .
Ester Group Variations :
- Methyl esters (target compound, MPI series) are common in drug design for metabolic stability.
- Ethyl esters (e.g., ) may alter solubility or hydrolysis rates due to larger alkyl chains .
Synthetic Routes :
- The MBH reaction () enables efficient α-functionalization, whereas MPI compounds rely on amide coupling .
- Photocatalytic methods () offer alternative pathways for complex aryl substitutions .
Physicochemical Properties :
- $^{13}\text{C}$ NMR data for ester carbonyl groups range from 172.6–173.7 ppm, consistent with ester electronic environments .
- Yields for MPI derivatives (78–83%) suggest robust amide coupling protocols .
Research Implications
The structural versatility of 4,4-dimethylpentanoate derivatives highlights their adaptability in medicinal and catalytic chemistry. The 3-hydroxyphenyl variant’s aromatic hydroxyl group may favor interactions with biological targets (e.g., enzymes or receptors), while MPI-like modifications (e.g., tert-butyl-threonine) optimize pharmacokinetics . Further studies should explore the target compound’s bioactivity and compare it directly with MPI analogs in cellular assays.
Biological Activity
Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate is an organic compound categorized under esters, characterized by its unique structure which includes a hydroxyphenyl group. Despite limited direct documentation of its biological activities, the structural attributes suggest potential biological properties that are common among similar compounds.
- Chemical Formula : C14H20O3
- Molecular Weight : Approximately 236.31 g/mol
- CAS Number : 1257397-58-2
Potential Biological Activities
While specific studies on this compound are sparse, related compounds have demonstrated a range of biological activities:
- Anti-inflammatory Properties : Compounds with hydroxy groups often exhibit anti-inflammatory effects by modulating inflammatory pathways.
- Antioxidant Activity : The presence of a hydroxy group enhances the reactivity with free radicals, potentially offering protective effects against oxidative stress.
- Anticancer Potential : Similar esters have been explored for their anticancer properties, particularly as histone deacetylase inhibitors (HDACIs), which play a crucial role in cancer cell proliferation.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals variations in biological activity based on substitution patterns. The following table summarizes key features of these compounds:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate | 1257397-55-9 | C14H20O3 | Similar structure but different substitution pattern. |
| Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate | 1257397-44-6 | C13H18O | Lacks one methyl group compared to the target compound. |
| Methyl 2-(5-hydroxyphenyl)-4,4-dimethylpentanoate | Not available | C14H20O3 | Hydroxyl group at a different position affecting activity. |
This comparison illustrates how variations in substitution patterns can significantly influence the chemical behavior and potential applications of similar compounds.
Research Findings and Case Studies
-
Histone Deacetylase Inhibition :
A study focused on methyl derivatives similar to this compound reported their synthesis and evaluation as potent HDAC inhibitors. The synthesized compounds exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, indicating significant antiproliferative activity . -
Antioxidant and Anti-inflammatory Activities :
Compounds with similar hydroxyphenyl structures have been documented for their antioxidant capabilities. The hydroxy group is known to enhance radical scavenging activity, contributing to anti-inflammatory effects . -
Mechanism of Action :
The proposed mechanisms include interaction with cellular targets such as enzymes or receptors, leading to modulation of various biochemical pathways. For instance, the hydroxyl group may facilitate hydrogen bonding or coordinate with metal ions within enzymatic active sites .
Q & A
What are the established synthetic protocols for Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate, and what critical parameters influence yield?
Level: Basic
Answer:
The synthesis of structurally related esters, such as Methyl 3-hydroxy-2-(iodomethylene)-4,4-dimethylpentanoate, involves a multi-step procedure. A key step includes the oxidation of substituted α-(hydroxymethyl)-β-iodoacrylates using Dess-Martin periodinane in dichloromethane at 0°C, followed by quenching with a cold Na₂S₂O₃/NaHCO₃ solution to stabilize reactive intermediates . For this compound, analogous protocols may require precise control of temperature (e.g., 0°C to prevent side reactions) and stoichiometric ratios of oxidizing agents. Yield optimization depends on purification techniques like column chromatography and solvent selection (e.g., ethanol for recrystallization).
How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Level: Basic
Answer:
Structural validation relies on ¹H NMR , ¹³C NMR , and HRMS . For example:
- ¹H NMR identifies the 3-hydroxyphenyl group via aromatic proton signals (δ 6.7–7.2 ppm) and the methyl ester peak (δ ~3.6 ppm).
- ¹³C NMR confirms the carbonyl group (δ ~170 ppm) and quaternary carbons in the 4,4-dimethyl moiety (δ ~30–35 ppm).
- HRMS ensures molecular mass accuracy (e.g., C₁₄H₂₀O₃: calculated [M+H]⁺ = 237.1485). Cross-referencing with databases like CAS Common Chemistry (e.g., CAS RN 1257397-44-6) further validates purity .
What are the key considerations for scaling up the synthesis from milligram to gram quantities?
Level: Advanced
Answer:
Scaling poses challenges in reproducibility and heat management . Evidence from small-scale syntheses (0.2–1.1 mmol) highlights the need for:
- Gradual reagent addition to mitigate exothermic side reactions.
- Solvent volume adjustments to maintain reaction homogeneity (e.g., dichloromethane’s low boiling point requires reflux control).
- In-line monitoring (e.g., TLC or HPLC) to track intermediate stability. Pilot studies at 5–10 mmol scales are recommended to identify bottlenecks .
What strategies resolve by-product formation during synthesis?
Level: Advanced
Answer:
Common by-products include iodoalkene isomers or ester hydrolysis derivatives . Mitigation strategies:
- Temperature modulation : Lowering reaction temperatures reduces isomerization.
- Protective groups : Temporarily protecting the 3-hydroxyphenyl group (e.g., silylation) prevents unwanted oxidation.
- Post-reaction quenching : Immediate neutralization of acidic/by-product residues (e.g., Na₂S₂O₃) minimizes degradation .
How does the steric environment of the 4,4-dimethyl group influence reactivity?
Level: Advanced
Answer:
The 4,4-dimethyl group creates steric hindrance , affecting:
- Nucleophilic attacks : Bulky substituents slow ester hydrolysis or transesterification.
- Catalytic interactions : Metal catalysts (e.g., Pd in cross-couplings) may require larger ligand systems to accommodate steric bulk.
- Crystallinity : Hindered rotation enhances crystallinity, aiding X-ray diffraction studies (see related work on dinaphtho-dioxaphosphepin derivatives ).
What storage conditions ensure stability in laboratory settings?
Level: Basic
Answer:
- Temperature : Store at –20°C in airtight containers to prevent ester hydrolysis.
- Light exposure : Amber vials minimize UV-induced degradation of the 3-hydroxyphenyl group.
- Moisture control : Desiccants (e.g., silica gel) reduce hydrolysis risk. General safety protocols (e.g., ventilation, PPE) align with SDS guidelines for similar phenolic esters .
What analytical methods differentiate this compound from its structural analogs?
Level: Advanced
Answer:
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates analogs based on hydrophobicity.
- Mass spectrometry fragmentation : Unique fragments (e.g., m/z 121 for the 3-hydroxyphenyl moiety) distinguish it from methyl-substituted variants.
- IR spectroscopy : The ester carbonyl stretch (~1740 cm⁻¹) and phenolic O–H stretch (~3300 cm⁻¹) provide diagnostic peaks .
How can computational modeling predict the reactivity of this compound?
Level: Advanced
Answer:
QSAR (Quantitative Structure-Activity Relationship) models assess electronic effects (e.g., Hammett constants for the 3-hydroxyphenyl group) and steric parameters (e.g., Tolman cone angles for the dimethyl group). Tools like CC-DPS leverage quantum chemistry to simulate reaction pathways, predicting sites for electrophilic substitution or ester cleavage .
What are the ecological implications of improper disposal?
Level: Basic
Answer:
While specific ecotoxicity data are limited, phenolic esters generally pose risks to aquatic life. Recommended disposal follows EPA guidelines :
- Neutralization : Hydrolysis with aqueous NaOH renders the compound less bioactive.
- Incineration : High-temperature oxidation (≥1000°C) ensures complete degradation.
- Documentation : Maintain records per TSCA regulations for audit compliance .
How does the compound’s logP value influence its application in drug discovery?
Level: Advanced
Answer:
The logP (estimated via ChemDraw: ~2.8) indicates moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies. However, the 3-hydroxyphenyl group may enhance solubility via hydrogen bonding, balancing pharmacokinetic profiles. Comparative studies with analogs (e.g., 4-methylpentanoate derivatives) refine logP-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
